molecular formula C4H9N3 B3059024 2-Pyrrolidinone, hydrazone CAS No. 93755-84-1

2-Pyrrolidinone, hydrazone

Cat. No.: B3059024
CAS No.: 93755-84-1
M. Wt: 99.13 g/mol
InChI Key: AZJIWGMIUQPPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, hydrazone is a derivative of 2-pyrrolidinone, a five-membered lactam. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is miscible with water and most organic solvents, making it highly versatile for different applications .

Chemical Reactions Analysis

2-Pyrrolidinone, hydrazone undergoes several types of chemical reactions, including:

Major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-pyrrolidinone, hydrazone involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with different proteins, influencing their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

2-Pyrrolidinone, hydrazone is similar to other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones. its unique structure, which includes a hydrazone moiety, gives it distinct properties and applications. Similar compounds include:

Properties

IUPAC Name

3,4-dihydro-2H-pyrrol-5-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c5-7-4-2-1-3-6-4/h1-3,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJIWGMIUQPPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512074
Record name 5-Hydrazinyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93755-84-1
Record name 5-Hydrazinyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidinone, hydrazone
Reactant of Route 2
2-Pyrrolidinone, hydrazone
Reactant of Route 3
2-Pyrrolidinone, hydrazone
Reactant of Route 4
2-Pyrrolidinone, hydrazone
Reactant of Route 5
2-Pyrrolidinone, hydrazone
Reactant of Route 6
2-Pyrrolidinone, hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.